molecular formula C11H10FNO B13177401 3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole

3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole

Cat. No.: B13177401
M. Wt: 191.20 g/mol
InChI Key: KZHUGMBXKZQMJD-UHFFFAOYSA-N
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Description

3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-fluorobenzoyl chloride with ethylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted oxazoles, reduced heterocycles, and oxazole N-oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-phenyl-1,2-oxazole
  • 3-Ethyl-5-(4-fluorophenyl)-1,2-oxazole
  • 3-Methyl-5-(3-fluorophenyl)-1,2-oxazole

Uniqueness

3-Ethyl-5-(3-fluorophenyl)-1,2-oxazole is unique due to the presence of both an ethyl group and a fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and its ability to interact with biological targets.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

3-ethyl-5-(3-fluorophenyl)-1,2-oxazole

InChI

InChI=1S/C11H10FNO/c1-2-10-7-11(14-13-10)8-4-3-5-9(12)6-8/h3-7H,2H2,1H3

InChI Key

KZHUGMBXKZQMJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1)C2=CC(=CC=C2)F

Origin of Product

United States

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